molecular formula C20H22N2O2 B12682121 (3alpha,16alpha)-D-Homoeburnamenine-14,15-dione CAS No. 35226-43-8

(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione

Cat. No.: B12682121
CAS No.: 35226-43-8
M. Wt: 322.4 g/mol
InChI Key: WPXNQHGGQHXZLV-AZUAARDMSA-N
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Description

(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione is a complex organic compound belonging to the class of alkaloids Alkaloids are naturally occurring chemical compounds that mostly contain basic nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3alpha,16alpha)-D-Homoeburnamenine-14,15-dione involves multiple steps, typically starting from simpler organic molecules. The process often includes the formation of key intermediates through reactions such as cyclization, oxidation, and reduction. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the nature of the substituent introduced .

Scientific Research Applications

(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3alpha,16alpha)-D-Homoeburnamenine-14,15-dione involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, and other proteins that play crucial roles in various biological pathways. By binding to these targets, the compound can modulate their activity, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • (3alpha,16alpha)-3-(Acetyloxy)-16-hydroxy-24-methylene-lanosta-7,9(11)-dien-21-oic acid
  • 3alpha,16alpha-dihydroxylanosta-7,9(11),24-trien-21-oic acid

Uniqueness

(3alpha,16alpha)-D-Homoeburnamenine-14,15-dione is unique due to its specific structural features and the presence of functional groups that confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications .

Properties

CAS No.

35226-43-8

Molecular Formula

C20H22N2O2

Molecular Weight

322.4 g/mol

IUPAC Name

(15R,20R)-15-ethyl-1,11-diazapentacyclo[9.7.2.02,7.08,19.015,20]icosa-2,4,6,8(19)-tetraene-17,18-dione

InChI

InChI=1S/C20H22N2O2/c1-2-20-9-5-10-21-11-8-14-13-6-3-4-7-15(13)22(17(14)18(20)21)19(24)16(23)12-20/h3-4,6-7,18H,2,5,8-12H2,1H3/t18-,20+/m0/s1

InChI Key

WPXNQHGGQHXZLV-AZUAARDMSA-N

Isomeric SMILES

CC[C@]12CCCN3[C@H]1C4=C(CC3)C5=CC=CC=C5N4C(=O)C(=O)C2

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=O)C(=O)C2

Origin of Product

United States

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